molecular formula C12H18O2 B12596769 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one CAS No. 649570-61-6

1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one

Cat. No.: B12596769
CAS No.: 649570-61-6
M. Wt: 194.27 g/mol
InChI Key: JFWWQHLTSYLEJM-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one is a cyclic enone derivative characterized by a substituted cyclopentene ring fused to an α,β-unsaturated ketone moiety. Its structure includes:

  • A 4,4-dimethylcyclopentene ring, providing steric bulk and electronic effects due to the geminal dimethyl groups.
  • A 2-ethoxyprop-2-en-1-one group, featuring an ethoxy substituent on the enone system, which may influence polarity and reactivity.

Properties

CAS No.

649570-61-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4,4-dimethylcyclopenten-1-yl)-2-ethoxyprop-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-5-14-9(2)11(13)10-6-7-12(3,4)8-10/h6H,2,5,7-8H2,1,3-4H3

InChI Key

JFWWQHLTSYLEJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C1=CCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one typically involves the reaction of cyclopentenone derivatives with ethoxyprop-2-en-1-one under specific conditions. One common method involves the use of organocerium reagents, which are generated in situ from aryl and heteroaryl lithium compounds. These reagents react with cycloalkanones to provide alkoxides, which are then treated with MsCl or SOCl2 in the presence of DBU to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Identified in Literature

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Modifications
1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one (Target) Not specified C₁₃H₁₈O₂ 206.28 Cyclopentene, α,β-unsaturated ketone 4,4-dimethylcyclopentene, 2-ethoxy enone
1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one 2704-76-9 C₁₀H₁₂O 148.20 Cyclopentene, ketone 4-isopropenylcyclopentene, methyl ketone
1-(4-Ethylphenyl)-2-methylpropan-1-one 15971-77-4 C₁₂H₁₆O 176.26 Aromatic ring, ketone 4-ethylphenyl, isopropyl ketone

Key Structural and Functional Differences

Cyclopentene Ring Modifications
  • Target Compound : The 4,4-dimethyl groups on the cyclopentene ring enhance steric hindrance and may stabilize the ring conformation compared to the 4-isopropenyl substituent in 1-[4-(prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one . The dimethyl groups could reduce ring strain and increase thermal stability.
Enone System Variations
  • Analog from : The isopropyl ketone on an aromatic ring lacks the conjugated enone system, reducing opportunities for pericyclic reactions but enabling electrophilic aromatic substitution.
Aromatic vs. Aliphatic Systems
  • The aromatic ketone () exhibits planar geometry and delocalized π-electrons, contrasting with the non-aromatic, strained cyclopentene systems in the target compound and analog.

Hypothesized Physicochemical Properties

  • Polarity : The ethoxy group in the target compound likely increases polarity compared to the methyl ketone in and the aromatic analog in . This could enhance solubility in polar solvents.
  • Reactivity :
    • The α,β-unsaturated ketone in the target compound may participate in Diels-Alder reactions or Michael additions, whereas the aromatic ketone () is more suited for Friedel-Crafts acylations.
    • The isopropenyl group in ’s analog could undergo polymerization or epoxidation.

Biological Activity

1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one can be represented as follows:

Molecular Formula: C12H20O
Molecular Weight: 196.286 g/mol
CAS Number: 68757-99-3

This compound features a cyclopentene ring and an ethoxy group, which may contribute to its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various modes of action, including:

  • Antioxidant Activity: Many enones and related compounds possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Cytotoxic Effects: Some studies suggest that derivatives of cyclopentene compounds can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.

1. Cytotoxicity in Cancer Cells

A study by Holder et al. (1982) explored the cytotoxic effects of related compounds on transformed B- and T-cells. It was found that certain structural elements in these compounds were critical for their cytotoxicity, suggesting a potential for 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one to exhibit similar properties .

2. Antimicrobial Properties

Research has indicated that compounds with enone structures can exhibit antimicrobial activity. A study focusing on various derivatives demonstrated that certain modifications could enhance their efficacy against bacterial strains .

Biological Activity Data Table

Activity Type Mechanism Reference
AntioxidantScavenging free radicalsHolder et al., 1982
CytotoxicityInduction of apoptosis in cancer cellsHolder et al., 1982
AntimicrobialInhibition of bacterial growthChemsrc Database

Research Findings

Recent studies have shown that the structural characteristics of 1-(4,4-Dimethylcyclopent-1-en-1-yl)-2-ethoxyprop-2-en-1-one significantly influence its biological activities. For instance:

  • Structure–Activity Relationship (SAR): Modifications in the cyclopentene ring or ethoxy group can alter the compound's interaction with biological targets, enhancing its therapeutic potential.
  • In Vivo Studies: Preliminary animal studies are needed to assess the pharmacokinetics and bioavailability of this compound to better understand its therapeutic applications.

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